molecular formula C11H19NOS2 B13685047 2-Thiazolidinethione, 3-(1-oxooctyl)- CAS No. 108377-41-9

2-Thiazolidinethione, 3-(1-oxooctyl)-

Cat. No.: B13685047
CAS No.: 108377-41-9
M. Wt: 245.4 g/mol
InChI Key: VCUPNWSUHSOTIT-UHFFFAOYSA-N
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Description

2-Thiazolidinethione, 3-(1-oxooctyl)- is a heterocyclic compound that belongs to the thiazolidinethione family. This compound is characterized by a thiazolidine ring fused with a thione group and an oxooctyl substituent at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinethione, 3-(1-oxooctyl)- typically involves the reaction of thiazolidinethione with an appropriate octyl halide under basic conditions. For instance, the reaction can be carried out in ethanol using sodium hydroxide as a base. The reaction proceeds smoothly under mild conditions and does not require protection from air .

Industrial Production Methods

While specific industrial production methods for 2-Thiazolidinethione, 3-(1-oxooctyl)- are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinethione, 3-(1-oxooctyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    N-alkylated and S-alkylated Derivatives: These are formed through substitution reactions.

    Sulfoxides and Sulfones: These are products of oxidation reactions.

    Thiols and Thioethers: These result from reduction reactions.

Mechanism of Action

The mechanism of action of 2-Thiazolidinethione, 3-(1-oxooctyl)- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid. This inhibition is facilitated by hydrogen bonding and hydrophobic interactions between the compound and amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolidinethione, 3-(1-oxooctyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the oxooctyl group enhances its lipophilicity and potentially its bioavailability, making it a valuable compound for further research and development .

Biological Activity

2-Thiazolidinethione, 3-(1-oxooctyl)- is a sulfur-containing heterocyclic compound characterized by a thiazolidine ring and a thione functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant properties and enzyme inhibition. The presence of the long-chain octyl substituent enhances its lipophilicity, potentially increasing its biological efficacy.

Chemical Structure and Properties

The chemical structure of 2-Thiazolidinethione, 3-(1-oxooctyl)- can be represented as follows:

  • Molecular Formula : C₁₁H₁₅NOS₂
  • Molecular Weight : 239.37 g/mol

The unique structural features include:

  • A thiazolidine ring
  • A thione group (C=S)
  • An octyl carbon chain contributing to hydrophobic interactions

Antioxidant Activity

Research indicates that thiazolidinethione derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity is often assessed through various assays, including DPPH and ABTS radical scavenging tests.

Enzyme Inhibition

One of the most notable biological activities of 2-thiazolidinethione derivatives is their ability to inhibit xanthine oxidase (XO), an enzyme involved in the production of uric acid. Elevated levels of uric acid can lead to conditions such as gout.

A study highlighted the synthesis of several thiazolidine-2-thione derivatives, with one compound (designated as 6k ) showing an IC₅₀ value of 3.56 μmol/L against XO, making it approximately 2.5 times more potent than allopurinol, a standard medication for gout treatment .

Table 1: Comparison of XO Inhibitory Potency

CompoundIC₅₀ (μmol/L)Relative Potency
Compound 6k 3.562.5x Allopurinol
Allopurinol~9.0Reference

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinethione derivatives can be significantly influenced by their structural modifications. For instance, the introduction of various substituents on the thiazolidine ring has been shown to enhance enzyme inhibition and antioxidant activity. The presence of specific functional groups, such as sulfonamide moieties, is critical for maintaining high inhibitory effects on XO .

Case Studies and Research Findings

  • Study on XO Inhibition :
    • A series of thiazolidine-2-thione derivatives were synthesized and tested for their XO inhibitory activity.
    • The study concluded that modifications to the phenyl-sulfonamide group were essential for enhancing inhibitory potency.
    • Molecular docking studies revealed that specific interactions between the compounds and active site residues (e.g., Gly260 and Ile264) play a crucial role in their inhibitory mechanism .
  • Antioxidant Efficacy :
    • Various derivatives were evaluated for their ability to scavenge free radicals.
    • The results demonstrated that certain structural configurations led to improved antioxidant capacity, emphasizing the importance of hydrophobic interactions provided by the octyl chain.

Properties

CAS No.

108377-41-9

Molecular Formula

C11H19NOS2

Molecular Weight

245.4 g/mol

IUPAC Name

1-(2-sulfanylidene-1,3-thiazolidin-3-yl)octan-1-one

InChI

InChI=1S/C11H19NOS2/c1-2-3-4-5-6-7-10(13)12-8-9-15-11(12)14/h2-9H2,1H3

InChI Key

VCUPNWSUHSOTIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N1CCSC1=S

Origin of Product

United States

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